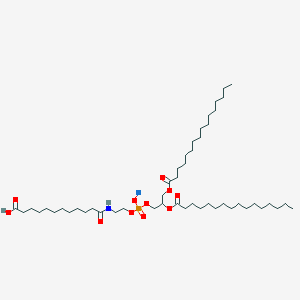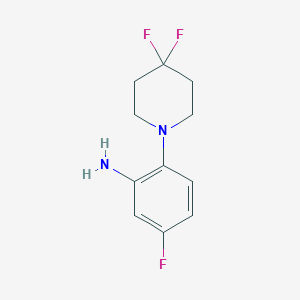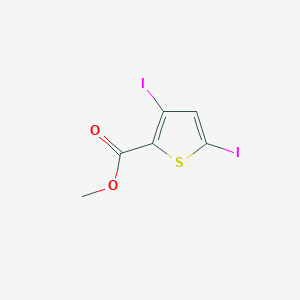
3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid is an organic compound with the molecular formula C₈H₅BrO₂S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromo and methyl substituent on the thiophene ring, along with a propiolic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid typically involves the following steps:
Bromination of 5-methylthiophene-2-carboxylic acid: This step introduces the bromo substituent at the 4-position of the thiophene ring.
Formation of the propiolic acid group: This can be achieved through various methods, such as the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid can undergo various types of chemical reactions, including:
Substitution reactions: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling reactions: The propiolic acid group can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Oxidation and reduction reactions: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Sonogashira coupling: Reagents include palladium catalysts, copper co-catalysts, and terminal alkynes.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce complex polycyclic structures.
科学的研究の応用
3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid has several scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Medicinal chemistry: It can be used in the design and synthesis of potential pharmaceutical agents.
Biological research: Its derivatives may exhibit interesting biological activities, making it a subject of study in various biological assays.
作用機序
The mechanism of action of 3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific structure and functional groups of the derivatives.
類似化合物との比較
Similar Compounds
3-(4-Bromo-5-methylthiophen-2-yl)acrylic acid: Similar structure but with an acrylic acid group instead of a propiolic acid group.
3-(4-Bromo-5-methylthiophen-2-yl)propionic acid: Similar structure but with a propionic acid group instead of a propiolic acid group.
3-(4-Bromo-5-methylthiophen-2-yl)benzoic acid: Similar structure but with a benzoic acid group instead of a propiolic acid group.
Uniqueness
3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid is unique due to the presence of the propiolic acid group, which imparts specific reactivity and properties. This makes it a valuable compound for the synthesis of complex organic molecules and the development of novel materials.
特性
分子式 |
C8H5BrO2S |
|---|---|
分子量 |
245.09 g/mol |
IUPAC名 |
3-(4-bromo-5-methylthiophen-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H5BrO2S/c1-5-7(9)4-6(12-5)2-3-8(10)11/h4H,1H3,(H,10,11) |
InChIキー |
HDLIWTQEIKGHPO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C#CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



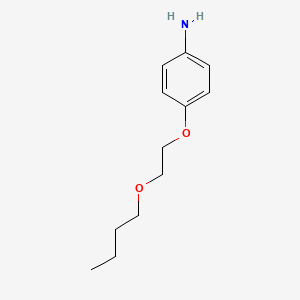
![N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide](/img/structure/B12067191.png)
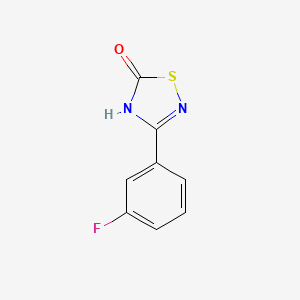





![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)
